N-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]hydroxylamine
Description
N-[(2-Methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]hydroxylamine is a hybrid heterocyclic compound featuring a hydroxylamine (-NHOH) functional group attached to a methylene bridge connecting a 2-methylindole and a thiophene moiety. Its molecular formula is C₁₅H₁₄N₂OS (calculated molecular weight: 270.35 g/mol) .
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-9-13(10-5-2-3-6-11(10)15-9)14(16-17)12-7-4-8-18-12/h2-8,14-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGMFEJPURQNBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CS3)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]hydroxylamine typically involves the reaction of 2-methylindole with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound N-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]hydroxylamine is characterized by its distinct indole and thiophene moieties, which contribute to its biological properties. The molecular formula is C₁₅H₁₅N₂OS, with a molecular weight of approximately 273.36 g/mol. The presence of hydroxylamine in its structure suggests potential reactivity in various biochemical pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, compounds derived from similar structural frameworks have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives were reported as low as 0.22 μg/mL, indicating potent antimicrobial effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
| 4a | 0.30 | Pseudomonas aeruginosa |
Anticancer Potential
The compound's structural features suggest potential as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy due to its role in regulating gene expression involved in cell cycle progression and apoptosis. Preliminary studies indicate that related hydroxamic acid derivatives exhibit HDAC inhibition, thus positioning this compound as a candidate for further investigation in cancer treatment .
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of various indole-thiophene derivatives against biofilm formation by Staphylococcus epidermidis. Results demonstrated that certain derivatives significantly reduced biofilm formation compared to standard treatments, suggesting their potential use in treating infections associated with biofilms .
Case Study 2: HDAC Inhibition
Research on structurally similar compounds revealed promising results in inhibiting HDAC activity, with IC₅₀ values ranging from 12.27 to 31.64 μM. These findings underscore the therapeutic potential of compounds like this compound in oncology .
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The indole and thiophene rings may also contribute to the compound’s activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]hydroxylamine
N-[(2-Methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-3-nitroaniline (Compound 4 in )
- Structure : Replaces thiophene with pyridine and substitutes hydroxylamine with 3-nitroaniline.
- Synthesis : Prepared via a three-component reaction involving 3-nitroaniline, picolinaldehyde, and 2-methylindole .
- Key Difference : The nitroaniline group introduces strong electron-withdrawing effects, altering redox properties compared to the hydroxylamine derivative.
N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide
- Structure : Substitutes indole with morpholine and hydroxylamine with benzamide.
- Crystal Structure : Morpholine adopts a chair conformation, with thiophene and benzamide planes angled at 63.54° .
Functional Analogues
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()
- Structure: Features a thiophene-linked propanolamine backbone.
- Application: Intermediate in synthesizing drospirenone-related impurities .
- Key Difference: The hydroxyl group and methylamino substituent enhance water solubility compared to the indole-hydroxylamine hybrid.
N-Diethylaminomethyl-2-oxo-1,2-dihydroindole Hydrazinecarbothioamides ()
- Structure : Combines 2-oxoindole with thiosemicarbazide.
- Synthesis : Formed via condensation with diethylamine and formaldehyde .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis is less documented compared to analogs like N-[(2-methylindol-3-yl)(pyridin-2-yl)methyl]-3-nitroaniline, which uses straightforward multicomponent reactions .
- Biological Relevance : Indole-thiophene hybrids are underrepresented in clinical pipelines despite their scaffold versatility, possibly due to stability issues with hydroxylamine groups .
- Crystallography : Unlike morpholine-containing analogs, the hydroxylamine derivative lacks robust hydrogen-bonding networks, which may limit its crystallinity and structural characterization .
Biological Activity
N-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]hydroxylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data and case studies.
Molecular Formula : C15H16N2OS
Molecular Weight : 284.4 g/mol
IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, derivatives of similar structures have shown significant activity against multi-drug resistant pathogens.
A study evaluated several derivatives for their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. The results indicated that compounds with similar indole and thiophene moieties exhibited potent antibacterial effects, with MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| Compound 7b | 0.22 | 0.25 | Strong antibacterial |
| Compound 13 | 31.64 (DNA gyrase) | - | Moderate |
Anticancer Activity
The compound also exhibits promising anticancer properties. Research has shown that derivatives of hydroxylamines can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA damage.
In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer types, with IC50 values indicating effective concentration ranges for therapeutic applications.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on key enzymes involved in bacterial DNA replication and cancer cell proliferation:
- DNA Gyrase Inhibition : The compound showed an IC50 of approximately 31.64 μM, indicating its potential as a lead compound for developing new antibiotics targeting bacterial DNA replication mechanisms.
- Dihydrofolate Reductase (DHFR) Inhibition : Compounds related to this structure demonstrated IC50 values ranging from 0.52 to 2.67 μM, suggesting strong inhibition which could be leveraged in cancer therapy .
Case Studies
Several case studies have been documented regarding the application of indole and thiophene derivatives in drug development:
- Study on Antimicrobial Resistance : A comprehensive study investigated the efficacy of novel thiophene-based compounds against resistant strains of bacteria, showing that modifications to the indole structure significantly enhanced activity .
- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that compounds with similar hydroxylamine functionality induced significant cytotoxic effects compared to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
